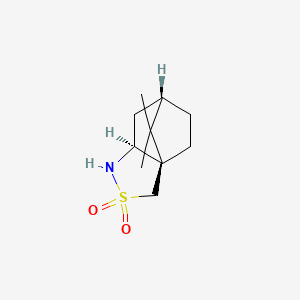
3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide” is an isoxazole derivative. Isoxazoles are a type of heterocyclic aromatic organic compound that have a five-membered ring with an oxygen atom and a nitrogen atom . The benzyloxy and carboxamide groups attached to the isoxazole ring could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely show the isoxazole ring, with the benzyloxy group attached at the 3-position and the N-methyl-N-phenylcarboxamide group attached at the 5-position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyloxy group could potentially be replaced with another group through nucleophilic substitution . The carboxamide group could also potentially undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Synthetic Methodologies and Heterocyclic Compound Synthesis
Research by Desimoni et al. (1967) on polynuclear isoxazole types highlights the synthesis of isoxazolo[5,4-d]pyrimidines through reactions involving similar isoxazole carboxamides. This study underscores the versatility of isoxazole derivatives in synthesizing complex heterocyclic systems, potentially relevant to pharmaceutical chemistry and materials science (Desimoni, Grünanger, & Finzi, 1967).
Guleli et al. (2019) describe a three-component, one-pot synthesis method for isoxazole derivatives, showcasing the compound's role in facilitating the efficient synthesis of pharmacologically relevant structures. This highlights the utility of isoxazole carboxamides in streamlining synthetic routes for complex molecules (Guleli et al., 2019).
Antimicrobial and Antioxidant Properties
- Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of certain isoxazole-containing compounds, shedding light on their potential biomedical applications. This research demonstrates the broad applicability of isoxazole derivatives in developing new antimicrobial agents, suggesting a similar potential for 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide in antimicrobial research (Talupur, Satheesh, & Chandrasekhar, 2021).
Bioorganic and Medicinal Chemistry Applications
- Altug et al. (2017) report on the synthesis of benzenesulfonamide containing isoxazole compounds with significant inhibitory activity against carbonic anhydrase isoforms. This study exemplifies the application of isoxazole derivatives in developing enzyme inhibitors, a critical area in drug discovery and development (Altug et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-N-phenyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(15-10-6-3-7-11-15)18(21)16-12-17(19-23-16)22-13-14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVSWOGZFQRBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)
![N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2735007.png)
![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)
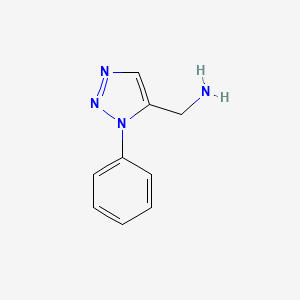

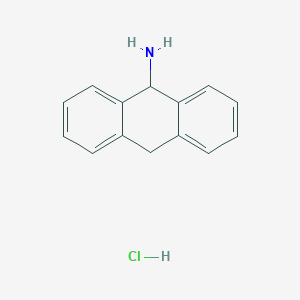
![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)

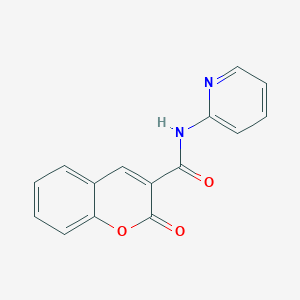
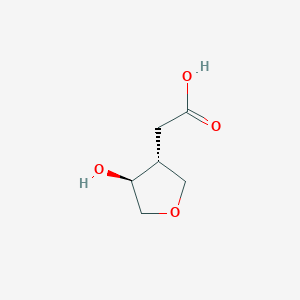
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)
